N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S2/c1-27-16-8-10-19(11-9-16)31(25,26)21(20-7-4-12-30-20)14-23-22(24)15-29-18-6-3-5-17(13-18)28-2/h3-13,21H,14-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXOESXIAXVXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC(=C2)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonyl group may produce a sulfide derivative.
Scientific Research Applications
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be linked to its interaction with inflammatory mediators and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The target compound shares structural similarities with several classes of acetamide derivatives. Key comparisons include:
Key Findings:
Thiophene-Containing Analogs: and highlight the role of thiophene in modulating electronic properties. The cyano group in improves reactivity for further functionalization , while the target’s thiophen-2-yl group may enhance π-π stacking in biological targets.
Methoxy Substitutions: Methoxy groups in and improve water solubility and metabolic stability compared to non-substituted analogs . However, excessive methoxy groups (e.g., ) may reduce bioavailability due to increased polarity .
Sulfonyl vs. Sulfanyl Groups :
- The sulfonyl group in the target compound (vs. sulfanyl in and ) likely enhances binding affinity through stronger hydrogen bonding and electrostatic interactions .
Contradictions and Limitations:
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide, identified by its CAS number 946242-78-0, is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H23NO6S2, with a molecular weight of 431.5 g/mol. The structure includes several functional groups that contribute to its biological activity:
- Methoxybenzenesulfonyl Group : Enhances solubility and biological interactions.
- Thiophene Moiety : Associated with various pharmacological properties, including antitumor activity.
- Methoxyphenoxy Acetamide Framework : May influence the compound's interaction with biological targets.
Structural Features Table
| Feature | Description |
|---|---|
| Molecular Formula | C22H23NO6S2 |
| Molecular Weight | 431.5 g/mol |
| Functional Groups | Methoxy, Sulfonyl, Thiophene |
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antitumor Activity : Related to the thiophene structure, which is known for its anticancer properties.
- Inhibition of Enzymatic Activity : Potentially affecting enzymes involved in various biochemical pathways.
The mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : Binding to specific enzymes to inhibit or activate their functions.
- Receptor Modulation : Interacting with cell surface or intracellular receptors to modulate their activity.
- Gene Expression Influence : Affecting the expression of genes involved in critical cellular processes.
Study on Antitumor Activity
A study conducted by researchers evaluated the antitumor effects of various thiophene derivatives, including this compound. The results indicated a significant reduction in tumor cell viability in vitro, suggesting its potential as an anticancer agent.
Enzyme Inhibition Research
Research focused on the compound's ability to inhibit specific enzymes associated with cancer progression. The study utilized molecular docking techniques to demonstrate that the compound binds effectively to target sites on these enzymes, leading to their inhibition.
Summary of Biological Activities Table
Q & A
Basic: What synthetic strategies are recommended for constructing the acetamide core with dual methoxy and sulfonyl functionalities?
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of intermediates such as sulfonamide and phenoxyacetamide derivatives. Key steps include:
- Sulfonamide formation : Reacting a thiophene-containing amine with 4-methoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
- Acetamide coupling : Introducing the 3-methoxyphenoxyacetamide moiety via nucleophilic substitution. For example, reacting 2-chloroacetamide derivatives with 3-methoxyphenol in the presence of potassium carbonate in DMF at room temperature .
- Purification : Column chromatography with solvents like ethyl acetate/hexane or methanol/dichloromethane to isolate the final product .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the positions of methoxy, sulfonyl, and thiophene groups. For instance, the sulfonyl group’s electron-withdrawing effect shifts aromatic protons downfield (δ 7.5–8.0 ppm), while methoxy protons appear as singlets near δ 3.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- X-ray Crystallography : Optional but definitive for resolving steric effects or conformational isomerism, particularly around the sulfonyl-thiophene junction .
Advanced: How can researchers address contradictions in biological activity data across different studies?
Discrepancies in activity profiles (e.g., enzyme inhibition vs. cellular toxicity) may arise from:
- Purity variability : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMF) using GC-MS .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, hypoglycemic activity in was tested in Wistar rats under controlled glucose levels, which may not translate to human cell models .
- Structural analogs : Compare results with structurally related compounds (e.g., thiophene vs. furan substitutions) to identify pharmacophore dependencies .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with sulfonyl-binding enzymes (e.g., tyrosine kinases). The methoxy groups may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds with catalytic residues .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity data from analogs in and to optimize potency .
- MD Simulations : Assess stability of the sulfonyl-thiophene linkage in aqueous environments (e.g., explicit solvent models in GROMACS) .
Basic: What are the recommended storage and handling protocols to ensure compound stability?
- Storage : Protect from light and moisture by storing at –20°C in amber vials under nitrogen. The sulfonyl group is prone to hydrolysis in humid conditions .
- Handling : Use gloveboxes for weighing to prevent oxidation of the thiophene ring. Confirm stability via periodic TLC or HPLC checks .
Advanced: How can researchers optimize reaction yields for the sulfonamide intermediate?
- Solvent selection : Replace dichloromethane with THF or acetonitrile to improve solubility of the thiophene amine .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, reducing reaction time from 24h to 6h .
- Workup optimization : Use aqueous NaHCO₃ instead of HCl to minimize decomposition of acid-sensitive intermediates .
Advanced: What strategies validate the compound’s role in modulating specific signaling pathways?
- Western Blotting : Test phosphorylation levels of downstream targets (e.g., Akt or ERK) in cell lysates after treatment .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects linked to the sulfonyl moiety .
- Gene Knockdown : Use siRNA to silence putative targets (e.g., sulfotransferases) and assess rescue of the compound’s activity .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale isolation .
- Exothermic reactions : Control temperature during sulfonylation using jacketed reactors to prevent decomposition .
- Cost analysis : Compare commercial vs. in-house synthesis of 4-methoxybenzenesulfonyl chloride to reduce expenses .
Advanced: How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic studies of this compound?
- Tracer studies : Synthesize a ¹³C-labeled acetamide to track metabolic pathways via LC-MS .
- Deuterated analogs : Replace methoxy hydrogens with deuterium to study CYP450-mediated demethylation using mass spectrometry .
Advanced: What structural modifications could enhance the compound’s blood-brain barrier (BBB) permeability?
- LogP optimization : Introduce fluorine atoms to the phenyl ring to balance hydrophobicity (target LogP ~2–3) .
- Prodrug design : Mask the sulfonyl group as a tert-butyl ester to improve passive diffusion, with enzymatic cleavage in the brain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
